molecular formula C18H22N4O2 B12225770 4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12225770
M. Wt: 326.4 g/mol
InChI Key: IATHJVWHMJYGEK-UHFFFAOYSA-N
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Description

4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors to form the quinoline core, followed by functional group modifications to introduce the cyano and morpholine moieties. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the cyano group to amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a diverse array of derivatives.

Scientific Research Applications

4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application, but often include inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate
  • 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Uniqueness

4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, cyano group, and morpholine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C18H22N4O2/c19-10-13-9-12-3-1-2-4-15(12)21-17(13)22-7-8-24-16(11-22)18(23)20-14-5-6-14/h9,14,16H,1-8,11H2,(H,20,23)

InChI Key

IATHJVWHMJYGEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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